Z-His-Gly-OH

説明

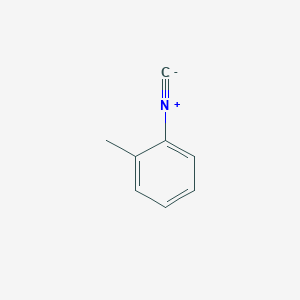

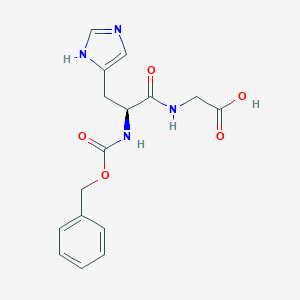

Z-His-Gly-OH is a compound with the molecular formula C16H18N4O5 . It is a type of dipeptide, which are molecules made up of two amino acids linked by a single peptide bond.

Synthesis Analysis

The synthesis of Z-His-Gly-OH and similar compounds often involves the protection and deprotection of selected functional groups. This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . The synthesis process also involves the use of coupling reagents and the optimization of various parameters such as time and temperature .

Molecular Structure Analysis

The molecular weight of Z-His-Gly-OH is 346.34 . The molecular structure of Z-His-Gly-OH includes an imidazole ring, which is a part of the histidine residue .

Chemical Reactions Analysis

Z-His-Gly-OH can undergo various chemical reactions. For instance, it can be used in the functionalization of Single Walled Carbon Nanotubes (SWNTs), which can enhance their sensing properties .

科学的研究の応用

Occupational Health and Safety in Green Building Construction : A study by Zhang and Mohandes (2020) proposed a Holistic Z-numbers-based Risk Management Framework (HZRMF) for identifying and controlling safety risks in green building construction projects, highlighting the potential application of Z-numbers in risk management in construction safety (Zhang & Mohandes, 2020).

Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : Chakraborty et al. (2012) investigated the infrared (IR) spectra of Z-Pro-Leu-Gly–OH, providing insights into the hydrogen-bonding network and gas-phase structure of such peptides. This research contributes to the understanding of peptide structures in the gas phase, relevant in biochemistry and pharmacology (Chakraborty et al., 2012).

Functionalization of Carbon Nanotubes : Gorshkova et al. (2021) discussed a solvent-free method for producing amino groups on the surface of carbon nanotubes using Z-Gly-OH. This method has implications in material science, particularly in the functionalization of nanomaterials (Gorshkova, Gorshkov, & Pavelyev, 2021).

Synthesis of Fluorogenic Transglutaminase Substrate : Wodtke et al. (2020) presented a solution-phase synthesis of the dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH. This research is significant in the study of enzymes and substrates, particularly in bioanalytical applications (Wodtke, Pietsch, & Löser, 2020).

Stability of Dehydropeptides : A study on the stability of dehydropeptides by English and Stammer (1978) found that the pentapeptide Z-Gly-Gly-Phe-Phe-Ala · OH and its unsaturated counterpart showed different levels of stability against enzymolysis, contributing to peptide chemistry and stability studies (English & Stammer, 1978).

Interaction of Zinc (II) Ion with Histidine-Containing Peptide : Ueda et al. (1985) investigated the interaction of zinc (II) ion with L-histidylglycylglycine, which has implications in the study of metal-peptide interactions, relevant in bioinorganic chemistry (Ueda, Hanaki, Yoshida, & Nakajima, 1985).

将来の方向性

Future research could focus on further exploring the biological activities of Z-His-Gly-OH and its derivatives. For instance, they could be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . Additionally, Z-His-Gly-OH could potentially be used in the development of novel therapeutics .

特性

IUPAC Name |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKBPFKDIAQEY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)